molecular formula C15H18Cl2N2O2 B7933899 Fenoxanil CAS No. 1135442-82-8

Fenoxanil

Cat. No. B7933899
CAS RN: 1135442-82-8
M. Wt: 329.2 g/mol
InChI Key: IUOKJNROJISWRO-UHFFFAOYSA-N
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Description

N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of 2-(2,4-dichlorophenoxy)propanoic acid with the amino group of 2-amino-2,3-dimethylbutanenitrile. It is a monocarboxylic acid amide, a dichlorobenzene, a nitrile and an aromatic ether.

Scientific Research Applications

  • Residue Decline Study of Fenoxanil in Paddy Plant, Water, and Soil : This study evaluated the safety and regular use of Fenoxanil in paddy fields by investigating its residue decline in paddy plants, water, and soil in Zhejiang and Fujian Provinces. The decline curves followed the first-order kinetics equation, and the half-lives of Fenoxanil in paddy plant, soil, and water were determined to be 5.2-9.5, 3.8-7.3, and 0.8-3.2 days, respectively (Zhu Guonian, 2010).

  • Development of Analytical Method for Fenoxanil in Agricultural Products : This study aimed to develop a residue analysis method for Fenoxanil in agricultural products. The method showed mean recoveries of 82.2%-109.1% with a limit of quantitation set at 0.04 mg/kg (Gyeong-Ha Kim et al., 2015).

  • Ultra Trace Level Determination of Fenoxanil : A voltammetric method for determining low concentrations of Fenoxanil using square wave voltammetry was developed. This method was applied for trace level determination of Fenoxanil in river water and rice samples (M. Brycht et al., 2015).

  • Mutagenicity Effects of Fenoxanil : This experimental study investigated the mutagenicity effects of Fenoxanil. The study concluded that Fenoxanil has no mutagenic activity (Guo Qi-ming, 2010).

  • Uptake and Distribution of Fenoxanil-Loaded Mesoporous Silica Nanoparticles in Rice Plants : This research demonstrated that mesoporous silica nanoparticles loaded with Fenoxanil could be absorbed by rice plants from water through their roots, suggesting a method to improve the efficacy of pesticide usage in agricultural production (Feng Zhu et al., 2018).

  • Distribution of Fenoxanil in Rice Paddy and Dietary Risk Assessment : This study investigated the distribution behaviors of Fenoxanil in rice and assessed the dietary risks. The residues in rice grains were below the established maximum limit values, indicating low dietary risks (Yan Fu et al., 2016).

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O2/c1-9(2)15(4,8-18)19-14(20)10(3)21-13-6-5-11(16)7-12(13)17/h5-7,9-10H,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOKJNROJISWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057942
Record name Fenoxanil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenoxanil

CAS RN

115852-48-7
Record name Fenoxanil
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URL https://commonchemistry.cas.org/detail?cas_rn=115852-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenoxanil [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115852487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenoxanil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanamide, N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name FENOXANIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VES28A6VJ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A stirred mixture of sodium bicarbonate (1.446 kg; 17.2 mol) in water at -3° to 3° C. is treated with a toluene solution of 2-amino-2,3-dimethylbutyronitrile (1.51 kg, 13.46 mol) over a 15 minute period, then treated sequentially with a toluene solution of (R)-2-(2,4-dichlorophenoxy)propionyl chloride (3.346 kg, 13.2 mol) over a 1.5 hour period at ice bath temperatures, stirred for 0.5 hours, treated with 50% NaOH (0.396 kg), heated to 55° C. and stirred for 0.5 hours. The resultant mixture is separated. The organic phase is washed with 5% NaOH and distilled at temperatures up to 80° C. at 10 mm Hg to remove the toluene. The pot residue is crystallized in isopropanol/water to afford the title product as a white solid, 4.131 kg (94.8% yield), characterized by HPLC analysis. The product is 99.7% pure. The isomer ratio is: 94.8% RR, RS and 5.2% SS, SR.
Quantity
1.446 kg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.396 kg
Type
reactant
Reaction Step Two
Name
(R)-2-(2,4-dichlorophenoxy)propionyl chloride
Quantity
3.346 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.51 kg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94.8%

Synthesis routes and methods II

Procedure details

A stirred solution of (R)-2-(2,4-dichlorophenoxy)propionyl chloride (380.25 g, 1.5 mol) in toluene is cooled to -10° C. and treated simultaneously, with cooling, with 2-amino-2,3-dimethylbutyronitrile (168.3 g, 1.5 mol) and triethylamine (181.8 g, 1.8 mol) so as to maintain a reaction temperature range of -5° C. to -10° C. When the simultaneous addition of amines is complete, the reaction mixture is stirred at -5° C. for 2 hours, allowed to warm to room temperature in the absence of external heating, and treated with water. The phases are separated. The organic phase is cooled to 0° C., treated with 10% NaOH, and stirred for 1 hour at 0° C. The phases are separated. The organic phase is again washed with fresh 10% NaOH for 1 hour at 0° C., separated and washed a third time at 0° C. for 1 hour with fresh 10% NaOH. The organic phase is then washed sequentially with water, brine and water, dried over MgSO4 and concentrated in vacuo to give a residue. The residue is crystallized in petroleum ether to give the title product as a white solid, 435 g (88% yield) identified by NMR analysis.
Name
(R)-2-(2,4-dichlorophenoxy)propionyl chloride
Quantity
380.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
168.3 g
Type
reactant
Reaction Step Two
Quantity
181.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
88%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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